molecular formula C28H24N2O4 B5551662 8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline

8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline

Cat. No. B5551662
M. Wt: 452.5 g/mol
InChI Key: GDBGTEGRKXGCNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives typically involves strategic functionalization to introduce various substituents that can alter their properties for targeted applications. For instance, the synthesis of novel 8-hydroxyquinoline-substituted boron-dipyrromethene compounds demonstrates the incorporation of the 8-hydroxyquinoline moiety into complex molecules, showcasing the versatility of these compounds in creating pH-sensitive fluorescent sensors (Chen et al., 2011).

Molecular Structure Analysis

The molecular structure of these derivatives is crucial in determining their chemical and physical properties. The molecular structures of some 8-hydroxyquinoline derivatives have been elucidated using single-crystal X-ray diffraction analyses, revealing the influence of steric configuration and linking groups on their fluorescence properties (Chen et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 8-hydroxyquinoline derivatives is influenced by their molecular structure. These compounds participate in various reactions, such as the formation of complexes with metals, demonstrating their utility in coordination chemistry and sensor development. For example, phosphorus-fluorine chemistry studies have shown the reactivity of 8-hydroxyquinoline derivatives with phosphorane, yielding complexes with unique structural features (John et al., 1974).

Physical Properties Analysis

The physical properties of 8-hydroxyquinoline derivatives, such as luminescence and stability, are directly related to their molecular structure and the nature of substituents. Studies on main chain polymeric metal complexes containing 8-hydroxyquinoline units have highlighted their potential in applications like dye-sensitized solar cells, showcasing good stability and conversion efficiency (Xiao et al., 2010).

Chemical Properties Analysis

The chemical properties, such as binding affinity and coordination behavior, make 8-hydroxyquinoline derivatives valuable in supramolecular chemistry and materials science. Their ability to form complexes with various metals leads to diverse applications, from luminescent materials to magnetic and electronic devices. The development of 8-hydroxyquinoline-functionalized molecular switches as pH sensors in aqueous solutions illustrates the chemical versatility and application potential of these compounds (Akbar et al., 2015).

Safety and Hazards

As with any chemical compound, handling “8,8’-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, and studying its physical, chemical, and biological properties. Potential applications could be explored based on these properties .

properties

IUPAC Name

8-[2-[2-(2-quinolin-8-yloxyethoxy)phenoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-2-12-24(32-18-20-34-26-14-4-8-22-10-6-16-30-28(22)26)23(11-1)31-17-19-33-25-13-3-7-21-9-5-15-29-27(21)25/h1-16H,17-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBGTEGRKXGCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)OCCOC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[2-(8-quinolyloxy)ethoxy]benzene

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